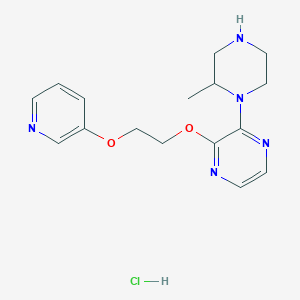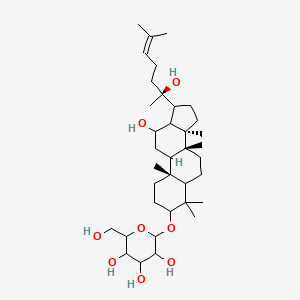
20(S)-Ginsenoside Rh2;20(S)-Rh2;Ginsenoside-Rh2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20(S)-Ginsenoside Rh2, also known as 20(S)-Rh2 or Ginsenoside-Rh2, is a bioactive compound derived from ginseng, specifically Panax ginseng. It belongs to the class of ginsenosides, which are saponins known for their wide range of pharmacological properties. Ginsenosides are the primary active components of ginseng and have been extensively studied for their therapeutic potential in various fields, including medicine, biology, and chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 20(S)-Ginsenoside Rh2 typically involves the hydrolysis of ginsenoside precursors found in ginseng. One common method includes the use of acid or base hydrolysis to convert ginsenoside Rg3 into 20(S)-Ginsenoside Rh2. For instance, hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used under controlled conditions to achieve this transformation .
Industrial Production Methods
Industrial production of 20(S)-Ginsenoside Rh2 often employs large-scale extraction and purification techniques. The process begins with the extraction of total ginsenosides from ginseng roots or leaves using solvents like ethanol or methanol. The extract is then subjected to hydrolysis using strong acids or bases, followed by chromatographic separation to isolate 20(S)-Ginsenoside Rh2 .
Analyse Des Réactions Chimiques
Types of Reactions
20(S)-Ginsenoside Rh2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the double bonds or carbonyl groups.
Substitution: Functional groups in the molecule can be replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ginsenoside derivatives with altered hydroxyl groups, while reduction can produce more saturated compounds .
Applications De Recherche Scientifique
20(S)-Ginsenoside Rh2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of saponins and their derivatives.
Biology: Research has shown its potential in modulating cellular processes and signaling pathways.
Medicine: It exhibits anti-cancer, anti-inflammatory, and neuroprotective properties, making it a candidate for therapeutic development.
Mécanisme D'action
The mechanism of action of 20(S)-Ginsenoside Rh2 involves multiple molecular targets and pathways:
Comparaison Avec Des Composés Similaires
20(S)-Ginsenoside Rh2 can be compared with other ginsenosides such as:
- 20(S)-Ginsenoside Rg3
- 20(S)-Ginsenoside Rh1
- 20(S)-Ginsenoside Rk1
- 20(S)-Ginsenoside Rg2
Uniqueness
What sets 20(S)-Ginsenoside Rh2 apart is its potent anti-cancer activity and ability to modulate multiple signaling pathways, making it a unique and valuable compound for therapeutic research .
Propriétés
Formule moléculaire |
C36H62O8 |
|---|---|
Poids moléculaire |
622.9 g/mol |
Nom IUPAC |
2-[[(8R,10R,14R)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,33-,34+,35+,36-/m0/s1 |
Clé InChI |
CKUVNOCSBYYHIS-ABACPQCKSA-N |
SMILES isomérique |
CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CCC4[C@@]3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C |
SMILES canonique |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


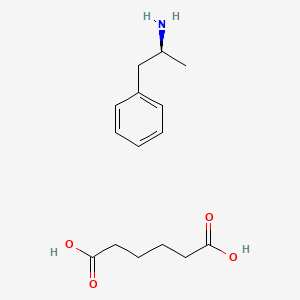
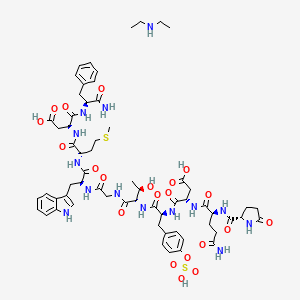
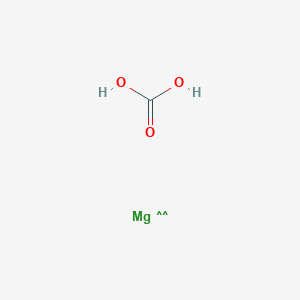
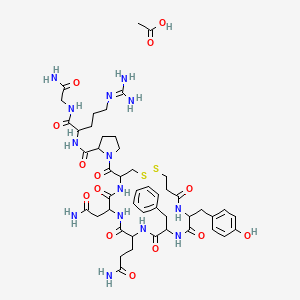
![Sodium;6-[6-[6-[5-acetamido-4,6-dihydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-2-carboxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-2-(hydroxymethyl)-5-(sulfoamino)-4-sulfooxyoxan-3-yl]oxy-3,4-dihydroxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B10774766.png)
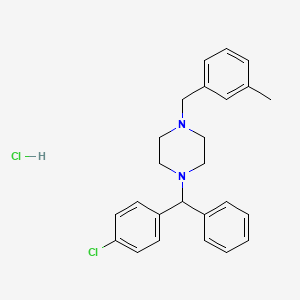
![[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride](/img/structure/B10774780.png)
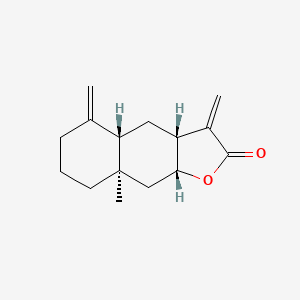
![(5R)-2-[6-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B10774789.png)
![(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfate](/img/structure/B10774790.png)
![[(4R,5S,7R,9R,10R,11E,13E,16R)-10-acetyloxy-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4-acetyloxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10774791.png)
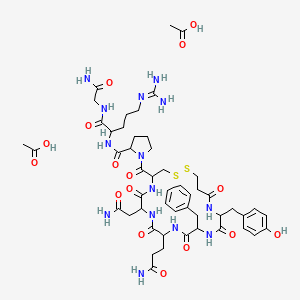
![3-methyl-5-[(6R)-6-[[(1S)-1-phenylethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]pyridin-2-amine](/img/structure/B10774800.png)
